molecular formula C8H16ClN3O B1452808 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1221725-72-9

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No. B1452808
CAS RN: 1221725-72-9
M. Wt: 205.68 g/mol
InChI Key: ZXAJXYOPGIPAHF-UHFFFAOYSA-N
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Description

The compound “2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O . It has an average mass of 205.685 Da and a monoisotopic mass of 205.098190 Da .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The IUPAC name “2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” suggests that it contains a propyl group attached to the 5-position of a 1,2,4-oxadiazole ring, which is further attached to a propan-2-amine group .

It is stored at room temperature and is available in powder form . The compound has a molecular weight of 205.69 .

Scientific Research Applications

Anti-Infective Agent Development

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that our compound could be a promising candidate for developing new anti-infective therapies targeting resistant microorganisms.

Anticancer Research

Compounds containing the 1,2,4-oxadiazole ring have been evaluated for their anticancer properties. The ability to inhibit cancer cell growth by interfering with various cellular processes makes this class of compounds, including our subject compound, valuable in anticancer research .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it can be inferred that this compound may interact with pathways related to microbial growth and proliferation.

Result of Action

Based on the known anti-infective activities of related 1,2,4-oxadiazole compounds , it can be hypothesized that this compound may exert its effects by inhibiting the growth and proliferation of certain microbes.

properties

IUPAC Name

2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-4-5-6-10-7(11-12-6)8(2,3)9;/h4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAJXYOPGIPAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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